molecular formula C16H17N5OS2 B2956885 1-(piperidin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 894050-40-9

1-(piperidin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2956885
CAS No.: 894050-40-9
M. Wt: 359.47
InChI Key: JEFWZMMMDRKZRL-UHFFFAOYSA-N
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Description

1-(piperidin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that features a piperidine ring, a thiophene ring, and a triazolopyridazine moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

Target of Action

The primary target of this compound is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth, and mutations in this protein can lead to various types of cancer.

Mode of Action

The compound interacts with its target through a series of successive protonations . The product configuration is determined by the stereoselective enamine protonation . The compound’s interaction with its target leads to changes in the protein’s function, potentially inhibiting its activity and preventing cell growth.

Pharmacokinetics

Similar compounds have been shown to undergo rapid conjugation with carboxyl linkers due to the presence of an amine group . This suggests that the compound may have good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, temperature changes can affect the compound’s spin transition . Additionally, the presence of other chemicals in the environment, such as those found in the body or in a laboratory setting, can also impact the compound’s effectiveness and stability.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. These can include toxicity, flammability, and reactivity. Safety data is typically determined through testing and is required for regulatory compliance .

Future Directions

The future directions for a compound like this could include further testing and development, particularly if it shows promise as a drug candidate. This could involve preclinical and clinical trials, as well as optimization of the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperidin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiophene ring: This step may involve coupling reactions such as Suzuki or Stille coupling.

    Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions.

    Final assembly: The final product is obtained by linking the different moieties through appropriate reactions, such as thiol-ene click chemistry.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(piperidin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or amines.

Comparison with Similar Compounds

Similar Compounds

    1-(piperidin-1-yl)-2-{[6-(phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.

    1-(piperidin-1-yl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of 1-(piperidin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one lies in its specific combination of functional groups and rings, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-piperidin-1-yl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS2/c22-15(20-8-2-1-3-9-20)11-24-16-18-17-14-7-6-12(19-21(14)16)13-5-4-10-23-13/h4-7,10H,1-3,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFWZMMMDRKZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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